5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline
Overview
Description
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical: This compound shares the pyrazole and fluorine moieties but differs in its overall structure and properties.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring but have a quinoline moiety instead of an aniline group.
Uniqueness
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(12)4-10(11)13/h2-6H,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEQQVOOIYMVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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